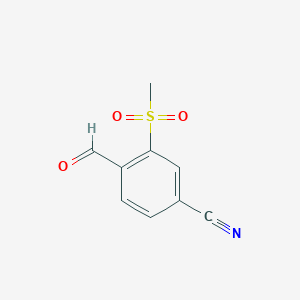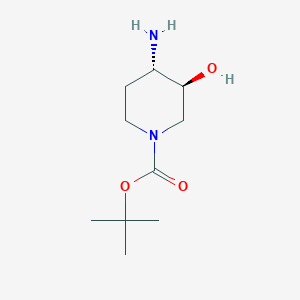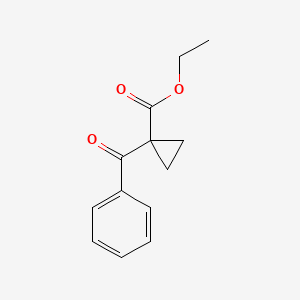
1-(Oxazol-2-yl)ethanol
Descripción general
Descripción
1-(Oxazol-2-yl)ethanol is a chemical compound with the CAS Number: 1161775-91-2 and Linear Formula: C5H7NO2 . It has a Molecular Weight of 113.12 . The IUPAC Name is 1-(1,3-oxazol-2-yl)ethanol .
Synthesis Analysis
The synthesis of oxazolines, which includes this compound, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 . This indicates that the compound contains 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .Aplicaciones Científicas De Investigación
Agricultural and Medicinal Chemistry
2-(1H-1,2,4-triazol-1-yl)ethanols, closely related to 1-(oxazol-2-yl)ethanol, have demonstrated significant interest in agricultural and medicinal chemistry. Their herbicidal and antifungal activities are particularly noteworthy. Research has explored methods to access these substituted triazoles, leading to a diversity of 2-(1H-1,2,4-triazol-1-yl)ethanols, which are valuable in these fields (Lassalas et al., 2017).
Synthesis of Oxazoles
Oxazoles, including derivatives of this compound, are synthesized starting from alpha-methylene ketones. The synthesis process involves nitrosation, condensation with aldehydes, and reduction, as demonstrated in the preparation of (5-methyl-2-phenyloxazol-4-yl)ethanol (Xiao-hua Cai et al., 2005).
Development of New Derivatives
Research has focused on developing new derivatives of oxazole compounds. For instance, 2-arylnaphtho[1,2-d]oxazole derivatives were synthesized using aromatic aldehydes and 1-amino-2-naphthol derivatives, showcasing the versatility and potential for developing novel compounds (H. Li et al., 2007).
Antifungal Applications
1,1-diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives, analogous to this compound, have been evaluated for antifungal activities. These compounds displayed significant activity against filamentous fungi and yeasts, indicating their potential in developing antifungal treatments (Juan José García-Vanegas et al., 2019).
Polymer and Material Science
In polymer and material science, this compound derivatives have been used to study solvent-responsive micelles based on block and gradient copoly(2-oxazoline)s. This research has implications for developing complex self-assembled structures, including toroids and Y-junctions (R. Hoogenboom et al., 2008).
Mecanismo De Acción
Target of Action
1-(Oxazol-2-yl)ethanol is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . The primary targets of oxazole derivatives are often various enzymes and receptors, with which they can readily bind via numerous non-covalent interactions
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes in biological responses . The specific interactions and resulting changes would depend on the specific targets and the substitution pattern in the oxazole derivatives .
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The affected pathways and their downstream effects would depend on the specific targets and the mode of action of the compound.
Pharmacokinetics
The pharmacokinetic characteristics of oxazole derivatives are known to play a crucial role in their biological activities
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it’s likely that the compound would have significant effects at the molecular and cellular levels .
Direcciones Futuras
Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities . As a result, plentiful investigations ensued on oxazoline synthesis and are still continuing . This suggests that there is ongoing interest in the study and application of oxazoline compounds, including 1-(Oxazol-2-yl)ethanol.
Propiedades
IUPAC Name |
1-(1,3-oxazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVWRYIMIGDBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




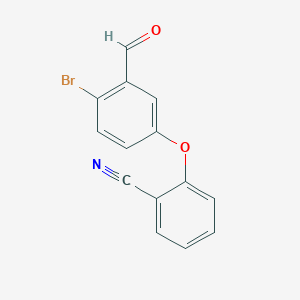
![Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B3086597.png)
![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3086600.png)
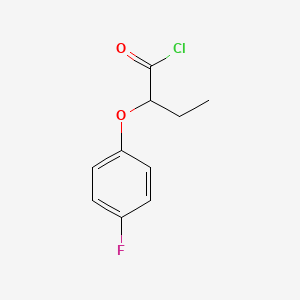

![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B3086626.png)

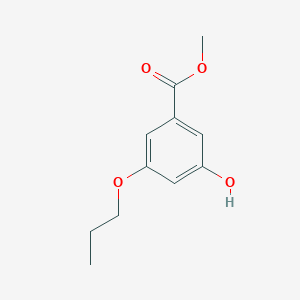
![(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3086673.png)
